molecular formula C34H50O3 B103144 5-Cholestene-3beta,7beta-diol 3-benzoate CAS No. 17974-80-0

5-Cholestene-3beta,7beta-diol 3-benzoate

Cat. No.: B103144
CAS No.: 17974-80-0
M. Wt: 506.8 g/mol
InChI Key: YAQOZGBTTMUPRW-FOYOODKWSA-N
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Description

5-Cholestene-3beta,7beta-diol 3-benzoate is a steroidal derivative characterized by a cholestene backbone (a 27-carbon steroid skeleton with a double bond at the C5 position). The compound features hydroxyl groups at the 3beta and 7beta positions, with the 3beta-hydroxyl esterified to a benzoate group (C₆H₅COO−). Its molecular formula is C₃₄H₅₀O₃, and its molecular weight is 530.77 g/mol (calculated from and ). This compound is structurally related to cholesterol derivatives but distinguished by the 7beta-hydroxyl group and the benzoate substitution.

Properties

CAS No.

17974-80-0

Molecular Formula

C34H50O3

Molecular Weight

506.8 g/mol

IUPAC Name

[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30+,31+,33+,34-/m1/s1

InChI Key

YAQOZGBTTMUPRW-FOYOODKWSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Cholestene-3beta,7beta-diol 3-benzoate is highlighted through comparisons with analogous steroidal esters and diols:

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
This compound 3beta-benzoate, 7beta-hydroxyl C₃₄H₅₀O₃ 530.77 Unique diol-benzoate hybrid; potential biological activity under investigation.
Cholesteryl benzoate 3beta-benzoate C₃₄H₅₀O₂ 490.76 Liquid crystal material; no 7beta-hydroxyl group.
Cholesteryl acetate 3beta-acetate C₂₉H₄₈O₂ 428.69 Common cholesterol ester; used in lipid metabolism studies.
Cholest-5-en-3beta-yl 4-nitrobenzoate 3beta-4-nitrobenzoate C₃₄H₄₉NO₄ 555.77 Nitro-substituted benzoate; used in analytical chemistry.
Cholest-5-en-3beta-yl p-ethoxybenzoate 3beta-4-ethoxybenzoate C₃₆H₅₄O₃ 554.82 Ethoxy group enhances lipophilicity; applications in material science.
Multiflora-7,9(11)-diene-3α,29-diol 3-benzoate Triterpene with 3alpha-benzoate, 29-hydroxyl C₃₇H₅₂O₃ 552.81 Inhibits α-MSH-induced melanogenesis; cytotoxic activity.

Key Differences and Implications

Substituent Effects: The 7beta-hydroxyl group in this compound introduces additional polarity compared to monosubstituted esters like cholesteryl benzoate. This may influence membrane interactions or metabolic stability . Benzoate vs. Other Esters: The bulky benzoate group at 3beta (vs.

Biological Activity: While multiflora-type triterpenes () with benzoate esters show melanogenesis inhibition and cytotoxicity, the cholestene-based analogue’s activity remains unstudied. The steroidal backbone may confer distinct pharmacokinetic properties. Cholesteryl benzoate lacks bioactivity data but is widely used in liquid crystal displays due to its thermotropic properties .

The 7beta-hydroxyl group in the target compound may mitigate hormonal interactions.

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